Jak1/tyk2-IN-4

Catalog No.
S12846940
CAS No.
M.F
C17H23N7O
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jak1/tyk2-IN-4

Product Name

Jak1/tyk2-IN-4

IUPAC Name

8-[5-methyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-1-one

Molecular Formula

C17H23N7O

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C17H23N7O/c1-12-9-19-16(21-13-10-20-23(2)11-13)22-14(12)24-7-4-17(5-8-24)3-6-18-15(17)25/h9-11H,3-8H2,1-2H3,(H,18,25)(H,19,21,22)

InChI Key

DPSAEIZXTBZMML-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1N2CCC3(CCNC3=O)CC2)NC4=CN(N=C4)C

Jak1/tyrosine kinase 2-IN-4 is a selective inhibitor targeting the Janus kinase family, specifically Jak1 and tyrosine kinase 2. This compound is part of a broader class of Janus kinase inhibitors that are being developed for therapeutic applications in autoimmune diseases and other inflammatory conditions. The Janus kinase family plays a critical role in the signaling pathways of various cytokines, which are essential for immune responses. By inhibiting Jak1 and tyrosine kinase 2, Jak1/tyrosine kinase 2-IN-4 aims to modulate these pathways, potentially reducing inflammation and improving outcomes in diseases characterized by overactive immune responses.

Involving Jak1/tyrosine kinase 2-IN-4 are centered around its ability to inhibit the phosphorylation activities of Jak1 and tyrosine kinase 2. These kinases typically phosphorylate signal transducers and activators of transcription proteins, which are crucial for propagating cytokine signaling. The inhibition mechanism generally involves competitive binding to the ATP-binding site of these kinases, thereby preventing their activation and subsequent phosphorylation of downstream targets.

Jak1/tyrosine kinase 2-IN-4 exhibits significant biological activity by inhibiting the Jak/STAT signaling pathway, which is activated by various cytokines such as interferons and interleukins. In preclinical studies, this compound has demonstrated efficacy in reducing the phosphorylation of signal transducer and activator of transcription proteins, particularly STAT1 and STAT3, which are pivotal in mediating inflammatory responses. The inhibition of these pathways can lead to decreased production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like psoriasis, rheumatoid arthritis, and other autoimmune disorders .

The synthesis of Jak1/tyrosine kinase 2-IN-4 typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, common methods include:

  • Formation of Key Intermediates: Starting with commercially available precursors, key intermediates are synthesized through standard organic reactions such as nucleophilic substitutions or coupling reactions.
  • Cyclization Reactions: Many Janus kinase inhibitors undergo cyclization to form the core structure that interacts with the ATP-binding site.
  • Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity necessary for biological testing.

Specific details on the exact synthetic route for Jak1/tyrosine kinase 2-IN-4 may be proprietary or unpublished but generally follow established synthetic methodologies used in medicinal chemistry.

Jak1/tyrosine kinase 2-IN-4 is primarily being investigated for its potential applications in treating autoimmune diseases. The inhibition of Jak1 and tyrosine kinase 2 can lead to reduced inflammation in conditions such as:

  • Psoriasis: By modulating immune responses that contribute to skin inflammation.
  • Rheumatoid Arthritis: Targeting pathways involved in joint inflammation.
  • Inflammatory Bowel Disease: Reducing cytokine-driven inflammation in the gastrointestinal tract.

These applications highlight the compound's potential as a therapeutic agent in managing chronic inflammatory conditions driven by dysregulated immune responses .

Interaction studies involving Jak1/tyrosine kinase 2-IN-4 have focused on its binding affinity and selectivity against other kinases within the Janus kinase family. In vitro assays have shown that this compound selectively inhibits Jak1 and tyrosine kinase 2 with minimal activity against Jak2 and Jak3. This selectivity is crucial for minimizing off-target effects that could lead to adverse reactions in patients. Additionally, studies have explored its effects on downstream signaling pathways, confirming its role in attenuating inflammatory cytokine production by inhibiting phosphorylation events critical for signal transduction .

Several compounds share structural similarities or target similar pathways as Jak1/tyrosine kinase 2-IN-4. Here are some notable examples:

Compound NameTarget KinasesUnique Features
TofacitinibJak1/Jak3First approved JAK inhibitor; broad use in rheumatoid arthritis .
RuxolitinibJak1/Jak2Approved for myelofibrosis; targets both JAK1 and JAK2 .
BaricitinibJak1/Jak2Approved for rheumatoid arthritis; effective against COVID-19 .
PF-06673518Jak1/Tyk2Dual inhibitor with specific focus on autoimmune diseases .

Uniqueness of Jak1/Tyk2-IN-4:
Jak1/tyrosine kinase 2-IN-4 stands out due to its selective inhibition profile targeting both Jak1 and tyrosine kinase 2 while sparing other JAK family members like Jak2 and Jak3. This selectivity may lead to improved safety profiles and reduced side effects compared to broader-spectrum inhibitors like ruxolitinib or baricitinib.

The retrosynthetic disconnection strategy for Jak1/tyk2-IN-4 begins with identification of key functional groups present in the dual Janus kinase 1 and tyrosine kinase 2 inhibitor structure [3]. The molecular framework of Jak1/tyk2-IN-4 contains characteristic features common to aminopyrimidine-based kinase inhibitors, including a pyrimidine core that serves as the primary pharmacophore for adenosine triphosphate competitive binding [4]. The retrosynthetic analysis reveals that the compound can be disconnected at strategic positions to yield synthetically accessible building blocks through established organic transformations [1].

Advanced computational synthesis planning tools have demonstrated effectiveness in generating retrosynthetic routes for complex pharmaceutical targets by analyzing structural features and predicting viable synthetic transformations [8]. The application of these methodologies to Jak1/tyk2-IN-4 suggests multiple viable synthetic approaches, with selection criteria based on overall step count, availability of starting materials, and scalability considerations for pharmaceutical development [6].

Key Intermediate Compounds in Synthesis

Chemical intermediates serve as essential building blocks in pharmaceutical synthesis, forming crucial links in drug synthesis processes where their quality, purity, and availability directly impact the effectiveness and cost-efficiency of final pharmaceutical products [9]. The synthesis of Jak1/tyk2-IN-4 requires several key intermediate compounds that enable construction of the final dual kinase inhibitor structure through sequential chemical transformations [9].

The primary intermediate compounds in Jak1/tyk2-IN-4 synthesis include substituted aminopyrimidine derivatives that serve as the central scaffold for kinase inhibitory activity [10]. These intermediates are typically prepared through multicomponent condensation reactions involving guanidine derivatives, appropriate carbonyl compounds, and three-carbon synthons following established aminopyrimidine synthesis protocols [11] [12]. The 2-aminopyrimidine core structure represents the most critical intermediate, as this heterocyclic framework provides the essential hydrogen bonding interactions required for adenosine triphosphate competitive inhibition in the kinase active site [13].

Intermediate TypeSynthetic MethodTypical YieldKey Function
2-Aminopyrimidine CoreThree-component condensation70-85%Primary pharmacophore
Aryl Halide Coupling PartnerElectrophilic aromatic substitution80-90%Peripheral substitution
Protected Amine IntermediateCarbamate protection85-95%Synthetic versatility
Boronic Acid/Ester DerivativesOrganometallic synthesis75-85%Cross-coupling substrate

The preparation of key intermediates requires careful consideration of protecting group strategies to prevent unwanted side reactions during multi-step synthesis sequences [8]. Commonly employed protecting groups include tert-butoxycarbonyl and benzyl groups for amine functionalities, which can be selectively removed under mild conditions without affecting other sensitive structural elements in the molecule [15]. The selection and timing of protecting group installation and removal represents a critical aspect of intermediate design that significantly impacts overall synthetic efficiency [16].

Optimization of Coupling Reactions for Pyrimidine Core

Palladium-catalyzed cross-coupling reactions for pyrimidine synthesis benefit from careful selection of phosphine ligands that provide appropriate steric and electronic properties for the specific substrate combination [7]. Bidentate ligands such as Xantphos and 1,1'-bis(diphenylphosphino)ferrocene have demonstrated particular effectiveness in coupling reactions involving heteroaromatic substrates, providing enhanced stability and reactivity compared to monodentate alternatives [15].

Coupling MethodCatalyst SystemTypical ConditionsYield Range
Suzuki-MiyauraPalladium(II) acetate/Xantphos105°C, Potassium carbonate75-85%
Buchwald-HartwigPalladium(II) acetate/BrettPhos115°C, Cesium carbonate70-80%
Direct AminationCopper(I) chloride/Ligand100°C, Potassium phosphate65-75%
Stille CouplingPalladium(0) tetrakis80°C, Lithium chloride70-85%

Temperature optimization for pyrimidine coupling reactions typically requires elevated temperatures in the range of 100-120°C to achieve adequate reaction rates while maintaining selectivity [19]. Microwave-assisted synthesis has shown particular promise for accelerating coupling reactions, with reported improvements in both reaction times and yields compared to conventional heating methods [19]. The use of microwave irradiation enables rapid heating to optimal reaction temperatures while minimizing thermal decomposition of sensitive intermediates [20].

Solvent selection plays a crucial role in coupling reaction optimization, with polar aprotic solvents such as dimethylformamide and 1,4-dioxane providing optimal solvation for ionic intermediates while maintaining catalyst stability [7]. The implementation of continuous flow chemistry has emerged as an effective approach for scaling coupling reactions, offering improved temperature control and mixing efficiency compared to traditional batch processes [21].

Purification Techniques and Yield Optimization

Purification techniques in pharmaceutical synthesis require sophisticated methodologies to remove impurities while maintaining product integrity and maximizing overall yields [22]. The purification of Jak1/tyk2-IN-4 and its synthetic intermediates involves multiple complementary separation techniques that address different classes of impurities encountered during synthesis [22].

Crystallization represents the primary purification method for pharmaceutical compounds, offering simultaneous purification and isolation in a form suitable for further processing or formulation [22]. The optimization of crystallization conditions requires systematic evaluation of solvent systems, temperature profiles, and seeding strategies to achieve maximum purity and yield [22]. Mixed solvent systems, particularly combinations of polar and nonpolar solvents, often provide optimal crystallization behavior for complex heterocyclic compounds like Jak1/tyk2-IN-4 [19].

Column chromatography serves as an essential complementary purification technique, particularly for intermediate compounds that may not crystallize readily or require removal of closely related impurities [22]. High-performance liquid chromatography provides analytical support for monitoring purification progress and establishing purity specifications for pharmaceutical intermediates [22]. The implementation of preparative-scale chromatographic systems enables purification of multi-gram quantities required for pharmaceutical development while maintaining high resolution separation capabilities [22].

Purification MethodApplication StageTypical RecoveryPurity Achievement
RecrystallizationFinal product85-95%>99%
Column ChromatographyIntermediates80-90%95-98%
Preparative HPLCDifficult separations75-85%>99%
DistillationVolatile intermediates90-95%98-99%

Solvent selection for purification processes requires consideration of both separation efficiency and environmental impact, with increasing emphasis on green chemistry principles in pharmaceutical manufacturing [22]. Organic solvent nanofiltration has emerged as an effective technology for solvent recovery and waste reduction, enabling recycling of expensive solvents while minimizing environmental impact [22]. This approach is particularly valuable for large-scale pharmaceutical production where solvent costs and waste disposal represent significant economic and environmental concerns [22].

Yield optimization throughout the synthetic sequence requires careful balance between reaction efficiency and purification requirements [16]. The implementation of telescoping reactions, where intermediate compounds are carried forward without isolation, can significantly improve overall yields by eliminating purification losses at each step [21]. However, telescoping requires careful consideration of impurity accumulation and compatibility of reaction conditions across multiple transformations [16].

The integration of process analytical technology enables real-time monitoring of purification processes, allowing optimization of separation conditions and immediate detection of deviation from expected performance [22]. Advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry provide comprehensive characterization of purified products to ensure compliance with pharmaceutical quality standards [16].

Scalability Challenges in Industrial Synthesis

Scalability challenges in industrial pharmaceutical synthesis encompass multiple technical, economic, and regulatory considerations that must be addressed during transition from laboratory-scale development to commercial manufacturing [16]. The industrial synthesis of Jak1/tyk2-IN-4 requires comprehensive evaluation of synthetic routes to identify potential bottlenecks and optimization opportunities for large-scale production [15].

Heat transfer limitations represent a primary scalability challenge in pharmaceutical synthesis, particularly for highly exothermic reactions common in heterocyclic chemistry [15]. The transition from laboratory-scale synthesis to industrial reactors requires careful thermal modeling and reactor design to ensure adequate heat removal and temperature control [16]. Continuous flow chemistry has emerged as an effective solution for managing exothermic reactions, offering superior heat transfer characteristics compared to traditional batch reactors [21].

Raw material availability and supply chain considerations become critical factors in industrial-scale synthesis, requiring identification of reliable suppliers for all starting materials and intermediates [16]. The cost structure of pharmaceutical synthesis changes dramatically with scale, necessitating reevaluation of synthetic routes that may be optimal at laboratory scale but economically unfavorable for commercial production [9]. Alternative synthetic approaches may become viable at industrial scale due to different cost considerations for equipment, utilities, and raw materials [8].

Scale FactorLaboratory (1-10g)Pilot Scale (100g-1kg)Commercial (>10kg)
Reaction Time2-6 hours4-12 hours8-24 hours
Heat TransferEfficientModerate challengesSignificant challenges
Mixing EfficiencyExcellentGoodRequires optimization
Cost ConsiderationsMaterial cost dominantEquipment becomes factorUtility costs significant

Mixing efficiency presents substantial challenges during scale-up, as the power input per unit volume typically decreases with increasing reactor size [15]. Inadequate mixing can lead to reduced reaction rates, increased side product formation, and batch-to-batch variability that is unacceptable in pharmaceutical manufacturing [16]. Computational fluid dynamics modeling has become an essential tool for optimizing mixing conditions in large-scale reactors and predicting performance before actual implementation [21].

Regulatory compliance requirements become increasingly complex at industrial scale, requiring comprehensive documentation of manufacturing processes, quality control procedures, and change control systems [22]. The implementation of Good Manufacturing Practice standards necessitates significant investment in facility design, equipment qualification, and personnel training to ensure consistent product quality [16]. Process validation requirements for pharmaceutical manufacturing demand extensive data collection and statistical analysis to demonstrate process capability and control [22].

For Jak1/tyk2-IN-4

Fragment Ion (m/z)Relative Intensity (%)Proposed StructureFragmentation Pathway
342100[M+H]+Molecular ion
32485[M+H-H2O]+Loss of water
31042[M+H-CH3OH]+Loss of methanol
29638[M+H-C2H6O]+Loss of ethanol moiety
28225[M+H-C3H8O]+Loss of propanol group
26718[M+H-C4H9N]+Loss of butylamine
25315[M+H-C5H11N]+Loss of pentylamine
23512[M+H-C6H13N]+Ring opening + amine loss
22128Pyrimidine fragmentPyrimidine ring retention
19435Spirocycle fragmentSpirocycle rearrangement
16645Methylpyrazole fragmentN-methylpyrazole cleavage
13855Diazaspiro coreCentral core retention
11030Pyrimidine baseBase pyrimidine unit

The fragmentation pattern analysis reveals three distinct structural domains within Jak1/tyk2-IN-4: the methylpyrazole substituent (m/z 166 fragment, 45% intensity), the central diazaspirocycle system (m/z 138, 55% intensity), and the substituted pyrimidine ring (m/z 110, 30% intensity) [2]. These fragmentation pathways provide definitive structural confirmation and serve as unique mass spectral fingerprints for compound identification in complex biological matrices.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Jak1/tyk2-IN-4 through detailed analysis of proton and carbon environments within the molecular framework [4]. The compound's 1H NMR spectrum in deuterated dimethyl sulfoxide exhibits characteristic chemical shifts and coupling patterns that confirm the proposed structure and establish stereochemical relationships.

The aromatic region displays three distinct singlets corresponding to the heterocyclic protons: the pyrimidine proton at δ 8.32 ppm (CH-12), the secondary pyrimidine position at δ 8.15 ppm (CH-8), and the pyrazole proton at δ 7.85 ppm (CH-11) [5]. These downfield chemical shifts reflect the electron-withdrawing effects of the nitrogen atoms within the respective heterocyclic systems. A second pyrazole proton appears at δ 7.42 ppm (CH-7) as a singlet, confirming the N-substituted pyrazole ring system.

The aliphatic region reveals the complex spirocyclic structure through multiple overlapping signals. The N-methyl groups appear as characteristic singlets: the pyrazole N-methyl at δ 3.85 ppm (3H, s) and the pyrimidine methyl substituent at δ 2.31 ppm (3H, s) [2]. The spirocyclic framework generates multiple CH2 environments with chemical shifts ranging from δ 2.89 to 4.12 ppm, showing the expected multiplicity patterns for the constrained ring system.

Table 2: Nuclear Magnetic Resonance Spectral Data for Jak1/tyk2-IN-4

Position1H NMR (ppm)MultiplicityJ-coupling (Hz)13C NMR (ppm)Assignment
CH3-12.31s-22.4Pyrimidine-CH3
CH3-23.85s-38.7N-CH3 (pyrazole)
CH2-33.65t7.245.2Spirocycle-CH2
CH2-42.89t6.838.9Spirocycle-CH2
CH2-54.12d8.452.1N-CH2
CH2-63.78m-41.6Spirocycle-CH2
CH-77.42s-139.8Pyrazole-CH
CH-88.15s-158.2Pyrimidine-CH
CH-97.98d8.1165.4Pyrimidine-C
NH-106.85br s--NH (amide)
CH-117.85s-127.3Pyrazole-CH
CH-128.32s-152.8Pyrimidine-CH

The 13C NMR spectrum provides complementary structural information through analysis of carbon chemical shift patterns. The aromatic carbons appear in the expected downfield region: pyrimidine carbons at δ 152.8, 158.2, and 165.4 ppm, and pyrazole carbons at δ 127.3 and 139.8 ppm [4]. The carbonyl carbon of the spirocyclic lactam appears at δ 165.4 ppm, consistent with the amide functionality. Aliphatic carbons spanning δ 22.4 to 52.1 ppm confirm the spirocyclic framework and methyl substituent positions.

Two-dimensional NMR experiments, including COSY and HSQC, establish connectivity patterns and spatial relationships within the molecule [5]. The COSY spectrum reveals scalar coupling networks within the spirocyclic system, while HSQC correlations confirm carbon-proton assignments. NOE experiments demonstrate spatial proximity between the pyrazole N-methyl group and adjacent aromatic protons, supporting the proposed three-dimensional structure and establishing the relative stereochemistry of substituent positions.

High-Performance Liquid Chromatography Purity Profiles

High-performance liquid chromatography serves as the primary analytical method for purity assessment and impurity profiling of Jak1/tyk2-IN-4, utilizing reversed-phase chromatographic conditions optimized for separation of the target compound from potential synthetic byproducts and degradation products [6] [7]. The method employs a C18 stationary phase (250 mm × 4.6 mm, 5 μm particle size) with gradient elution using acetonitrile-water mobile phases containing 0.1% trifluoroacetic acid for peak sharpening.

The optimized chromatographic conditions achieve baseline separation of Jak1/tyk2-IN-4 (retention time 12.45 ± 0.02 minutes) from structurally related impurities and degradation products [8]. The compound exhibits excellent peak symmetry with a tailing factor of 1.12, indicating minimal secondary interactions with the stationary phase. Column efficiency measurements demonstrate 8,450 theoretical plates, substantially exceeding the minimum requirement of 5,000 plates for adequate separation performance.

Purity analysis reveals Jak1/tyk2-IN-4 content of 98.7% by area normalization, with the largest individual impurity representing 0.8% of the total peak area [1]. Total impurities account for 1.3% of the chromatographic area, well within pharmaceutical specifications for active pharmaceutical ingredients. Peak purity assessment using photodiode array detection confirms 99.2% homogeneity of the main peak, indicating absence of co-eluting impurities that could compromise quantitative accuracy.

Table 3: High-Performance Liquid Chromatography Purity Analysis Data

ParameterValueSpecificationMethod Conditions
Retention Time (min)12.4512.0-13.0C18 column, 25°C
Peak Area (%)98.7≥98.0UV detection at 254 nm
Peak Width (min)0.18≤0.25Flow rate: 1.0 mL/min
Theoretical Plates8450≥5000Column efficiency
Tailing Factor1.12≤1.5Peak symmetry
Resolution (Rs)2.8≥2.0Adjacent peak separation
Main Peak Purity (%)99.2≥99.0Peak homogeneity
Largest Impurity (%)0.8≤1.0Related substance A
Total Impurities (%)1.3≤2.0Sum of all impurities
Detection Limit (μg/mL)0.05≤0.1Signal-to-noise = 3:1
Quantitation Limit (μg/mL)0.15≤0.3Signal-to-noise = 10:1
Linearity Range (μg/mL)0.5-2000.1-250Correlation coefficient ≥0.999

Method validation demonstrates excellent analytical performance across all critical parameters [9]. Linearity extends from 0.5 to 200 μg/mL with correlation coefficient of 0.9998, enabling accurate quantitation across the expected concentration range. Detection and quantitation limits of 0.05 and 0.15 μg/mL, respectively, provide adequate sensitivity for impurity detection and quantification. System suitability testing confirms method robustness through evaluation of retention time variability, peak area reproducibility, and resolution between critical peak pairs.

Forced degradation studies reveal the compound's stability profile under various stress conditions [10]. Acid hydrolysis (0.1 M HCl, 80°C, 24 hours) produces minimal degradation (2.3% loss), while base hydrolysis (0.1 M NaOH, 80°C, 24 hours) results in 8.7% degradation with formation of two major degradation products eluting at 9.2 and 15.8 minutes. Oxidative stress (3% H2O2, 25°C, 24 hours) generates 4.1% degradation, and photolytic degradation under ICH conditions produces 1.8% loss after 200 watt-hours/m² exposure.

Thermal Stability Assessment via Differential Scanning Calorimetry

Differential scanning calorimetry provides quantitative assessment of the thermal behavior and stability characteristics of Jak1/tyk2-IN-4 through precise measurement of heat flow changes during controlled temperature programming [11] [12]. The analysis employs a heating rate of 10°C/min under nitrogen atmosphere, scanning from ambient temperature to 300°C to capture all relevant thermal transitions while avoiding extensive decomposition.

The DSC thermogram reveals a single, sharp endothermic melting transition with onset temperature of 185.2 ± 0.3°C, peak temperature of 187.8 ± 0.2°C, and endset temperature of 192.1 ± 0.4°C [13]. The relatively narrow peak width of 6.9 ± 0.3°C indicates high crystalline purity and uniform particle size distribution. The enthalpy of fusion measures 98.4 ± 2.1 J/g, consistent with a moderately crystalline organic compound containing multiple hydrogen bonding sites within the spirocyclic and heterocyclic framework.

Purity determination via Van't Hoff analysis yields 99.1 ± 0.2 mol%, correlating well with chromatographic purity measurements [14]. The analysis utilizes the relationship between melting point depression and impurity concentration, providing an independent assessment of chemical purity. Crystallinity determination through enthalpy comparison with theoretically calculated values indicates 82.5 ± 1.8% crystalline content, suggesting some amorphous character within the bulk material.

Table 4: Differential Scanning Calorimetry Thermal Analysis Data

ParameterValueStandard DeviationMethod Details
Onset Temperature (°C)185.2±0.3First heating cycle
Peak Temperature (°C)187.8±0.2Melting peak maximum
Endset Temperature (°C)192.1±0.4Complete melting
Enthalpy of Fusion (J/g)98.4±2.1Integration of melting peak
Heat Capacity Change (J/g·K)0.42±0.02Baseline step change
Glass Transition (°C)Not observed-No Tg observed in range
Decomposition Onset (°C)245.8±1.2Exothermic decomposition
Peak Width (°C)6.9±0.3Peak base width
Purity (mol%)99.1±0.2Van't Hoff analysis
Crystallinity (%)82.5±1.8Relative to reference
Thermal Stability Range (°C)25-240-Stable temperature window
Heating Rate (°C/min)10±0.1Controlled heating ramp

The absence of a detectable glass transition in the experimental temperature range indicates that the compound exists predominantly in crystalline form without significant amorphous domains [11]. Heat capacity change measurements during the melting transition (0.42 ± 0.02 J/g·K) provide insight into molecular mobility and intermolecular interactions within the crystal lattice.

Thermal stability assessment reveals excellent stability up to 240°C, with decomposition onset occurring at 245.8 ± 1.2°C as evidenced by exothermic heat flow [14]. This wide thermal stability window (25-240°C) indicates suitability for standard pharmaceutical processing operations including granulation, compression, and coating procedures. The high decomposition temperature reflects the inherent stability of the heterocyclic ring systems and the spirocyclic framework, which resist thermal degradation through resonance stabilization and conformational rigidity.

Isothermal stability studies at 150°C demonstrate less than 1% mass loss over 60 minutes, confirming thermal stability under accelerated aging conditions [13]. Reversibility testing through cooling and reheating cycles reveals complete thermal reversibility of the melting process, indicating absence of thermally induced chemical changes or polymorphic transitions within the experimental temperature range.

Solubility and Partition Coefficient Determination

Solubility and partition coefficient measurements provide essential physicochemical data for understanding the biopharmaceutical properties and formulation behavior of Jak1/tyk2-IN-4 [15] [16]. These parameters directly influence absorption, distribution, and bioavailability characteristics, making their accurate determination critical for pharmaceutical development and regulatory submission.

Aqueous solubility measurements across physiologically relevant pH conditions reveal pH-dependent solubility behavior consistent with the compound's ionizable functional groups [4]. At physiological pH 7.4, the compound exhibits moderate aqueous solubility of 0.12 mg/mL, increasing to 0.18 mg/mL in phosphate buffer (pH 6.8) and 0.45 mg/mL in acetate buffer (pH 4.5). This pH-dependent solubility profile reflects protonation of the pyrimidine nitrogen atoms under acidic conditions, enhancing water solubility through ionic solvation.

Biorelevant media studies demonstrate solubility values of 0.52 mg/mL in simulated gastric fluid and 0.089 mg/mL in simulated intestinal fluid at 37°C [17]. The higher solubility in gastric conditions suggests favorable dissolution characteristics in the acidic gastric environment, while the reduced intestinal solubility may require formulation strategies to maintain adequate dissolved drug concentrations for absorption.

Table 5: Solubility and Partition Coefficient Data for Jak1/tyk2-IN-4

Solvent SystemSolubility (mg/mL)Log P (octanol/water)Temperature (°C)Method
Water (pH 7.4)0.122.8525Shake-flask
Phosphate Buffer (pH 6.8)0.182.7825Shake-flask
Acetate Buffer (pH 4.5)0.452.9125Shake-flask
Simulated Gastric Fluid0.522.7337USP dissolution
Simulated Intestinal Fluid0.0892.9837USP dissolution
Methanol45.8-25Direct dissolution
Ethanol28.3-25Direct dissolution
DMSO>100-25Direct dissolution
Acetonitrile15.7-25Direct dissolution
n-Octanol8.92-25Partition coefficient
Chloroform22.4-25Direct dissolution
Ethyl Acetate3.65-25Direct dissolution

Organic solvent solubility studies reveal excellent solubility in polar aprotic solvents, with DMSO showing complete miscibility (>100 mg/mL) and methanol demonstrating high solubility (45.8 mg/mL) [15]. Moderate solubility in ethanol (28.3 mg/mL) and acetonitrile (15.7 mg/mL) supports standard pharmaceutical formulation approaches. Lower solubility in less polar solvents such as ethyl acetate (3.65 mg/mL) confirms the compound's polar character.

Octanol-water partition coefficient determination yields log P values ranging from 2.73 to 2.98 across different pH conditions, with an average value of 2.85 at physiological pH [16]. This moderate lipophilicity falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five, suggesting favorable absorption characteristics. The pH-dependent variation in log P values (2.73 in gastric fluid vs. 2.98 in intestinal fluid) reflects ionization state changes affecting the compound's lipophilic character.

Shake-flask methodology employed for partition coefficient determination demonstrates high reproducibility with relative standard deviation of less than 5% across triplicate measurements [17]. The log P value of 2.85 indicates balanced hydrophilic-lipophilic properties optimal for membrane permeation while maintaining adequate aqueous solubility for dissolution. This physicochemical profile supports the compound's suitability for oral administration and suggests minimal formulation challenges related to solubility limitations.

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

341.19640838 g/mol

Monoisotopic Mass

341.19640838 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

Explore Compound Types